Molecular Weight and Lipophilicity Differentiation vs. 2-Amino-4-methoxybutanoic Acid (Methoxine)
2-Amino-4-methoxy-3-methylbutanoic acid (MW 147.17 g/mol, calculated XLogP3 ≈ -2.9) carries an additional methyl substituent at the β-carbon relative to the linear analog 2-amino-4-methoxybutanoic acid (MW 133.15 g/mol) . This extra methyl group adds ~14 Da to the molecular weight and one additional heavy atom, while increasing rotatable bond count from 4 to 4 and heavy atom count from 9 to 10 [1]. The β-methyl branch is expected to subtly increase lipophilicity relative to methoxine, although quantitative experimental logP data remain unpublished for both compounds. The computed XLogP3 for the (2R)-enantiomer is -2.9 [1].
| Evidence Dimension | Molecular weight, heavy atom count, and computed lipophilicity |
|---|---|
| Target Compound Data | MW 147.17 g/mol; 10 heavy atoms; 4 rotatable bonds; XLogP3 -2.9 (2R-enantiomer) |
| Comparator Or Baseline | 2-Amino-4-methoxybutanoic acid: MW 133.15 g/mol; 9 heavy atoms; 4 rotatable bonds; XLogP3 not reported |
| Quantified Difference | ΔMW = +14.02 g/mol; Δ heavy atoms = +1; β-methyl branch absent in comparator |
| Conditions | Computed molecular properties based on SMILES; physicochemical property comparison from supplier datasheets [1]. |
Why This Matters
The ~14 Da mass increase and additional branching directly affect chromatographic retention, mass spectrometric detection parameters, and steric interactions in enzyme binding pockets—factors that must be accounted for when selecting a building block for SAR libraries.
- [1] Kuujia. (2R)-2-amino-4-methoxy-3-methylbutanoic acid (CAS 1690259-37-0) computed properties: XLogP3 -2.9, TPSA 72.6 Ų, heavy atoms 10, rotatable bonds 4. Available at: https://www.kuujia.com/cas-1690259-37-0.html (accessed 2025). View Source
